molecular formula C17H23F3N2 B12079875 N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Katalognummer: B12079875
Molekulargewicht: 312.37 g/mol
InChI-Schlüssel: YAPISTUDYXLLIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with cyclopropylmethyl and 2-(trifluoromethyl)benzyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or through reductive amination of 4-piperidone.

    Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halides under basic conditions.

    Attachment of the 2-(Trifluoromethyl)benzyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a 2-(trifluoromethyl)benzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Partially or fully reduced trifluoromethyl groups.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.

    Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.

    Industrial Chemistry:

Wirkmechanismus

The mechanism of action of N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The cyclopropylmethyl and trifluoromethylbenzyl groups contribute to its binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Cyclopropylmethyl)-N-(2-chlorobenzyl)piperidin-4-amine
  • N-(Cyclopropylmethyl)-N-(2-fluorobenzyl)piperidin-4-amine
  • N-(Cyclopropylmethyl)-N-(2-methylbenzyl)piperidin-4-amine

Uniqueness

N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for medicinal chemistry applications, as the trifluoromethyl group can enhance metabolic stability and bioavailability.

Eigenschaften

Molekularformel

C17H23F3N2

Molekulargewicht

312.37 g/mol

IUPAC-Name

N-(cyclopropylmethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C17H23F3N2/c18-17(19,20)16-4-2-1-3-14(16)12-22(11-13-5-6-13)15-7-9-21-10-8-15/h1-4,13,15,21H,5-12H2

InChI-Schlüssel

YAPISTUDYXLLIP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CN(CC2=CC=CC=C2C(F)(F)F)C3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.